2-(6-Dimethylamino-purin-9-yl)-5-hydroxymethyl-3-methyl-tetrahydro-furan-3,4-diol

Descripción

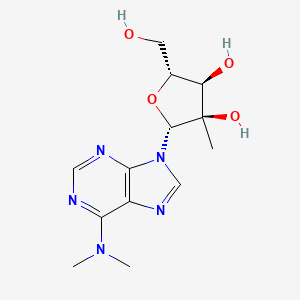

N6-Dimethyl-2’C-methyladenosine is a modified nucleoside that plays a significant role in RNA biology. It is a derivative of adenosine, where the nitrogen at the sixth position and the 2’-hydroxyl group of the ribose are both methylated. This compound is part of the broader family of RNA modifications that regulate various biological processes, including gene expression, RNA stability, and translation.

Propiedades

Fórmula molecular |

C13H19N5O4 |

|---|---|

Peso molecular |

309.32 g/mol |

Nombre IUPAC |

(2R,3R,4R,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol |

InChI |

InChI=1S/C13H19N5O4/c1-13(21)9(20)7(4-19)22-12(13)18-6-16-8-10(17(2)3)14-5-15-11(8)18/h5-7,9,12,19-21H,4H2,1-3H3/t7-,9-,12-,13-/m1/s1 |

Clave InChI |

MOIHLLGNDAAJQZ-NHULRPGXSA-N |

SMILES isomérico |

C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CN=C3N(C)C)CO)O)O |

SMILES canónico |

CC1(C(C(OC1N2C=NC3=C2N=CN=C3N(C)C)CO)O)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N6-Dimethyl-2’C-methyladenosine typically involves multi-step chemical reactions. The process begins with the protection of the hydroxyl groups of adenosine, followed by selective methylation at the N6 position and the 2’-hydroxyl group. The final steps involve deprotection to yield the desired compound. Common reagents used in these reactions include methyl iodide for methylation and various protecting groups like TBDMS (tert-butyldimethylsilyl) for hydroxyl protection .

Industrial Production Methods: Industrial production of N6-Dimethyl-2’C-methyladenosine may involve enzymatic methods using methyltransferases that specifically target the N6 and 2’-hydroxyl positions. These enzymes can be produced recombinantly and used in large-scale bioreactors to achieve high yields of the compound .

Análisis De Reacciones Químicas

Types of Reactions: N6-Dimethyl-2’C-methyladenosine undergoes various chemical reactions, including:

Oxidation: This reaction can occur at the methyl groups, leading to the formation of hydroxylated derivatives.

Reduction: Although less common, reduction reactions can target the ribose moiety.

Substitution: Nucleophilic substitution reactions can occur at the methylated nitrogen, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate under mild conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions include hydroxylated derivatives, reduced ribose forms, and various substituted adenosine derivatives .

Aplicaciones Científicas De Investigación

N6-Dimethyl-2’C-methyladenosine has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study methylation effects on nucleosides.

Biology: Plays a role in the regulation of mRNA stability and translation, making it a crucial molecule in epigenetic studies.

Medicine: Investigated for its potential role in cancer therapy, as it can influence the expression of oncogenes and tumor suppressor genes.

Industry: Utilized in the development of RNA-based therapeutics and as a biomarker for certain diseases

Mecanismo De Acción

The mechanism of action of N6-Dimethyl-2’C-methyladenosine involves its incorporation into RNA, where it affects various RNA metabolic processesThe methylation at the N6 position can enhance or inhibit the binding of these proteins, thereby regulating gene expression .

Comparación Con Compuestos Similares

N6-Methyladenosine: Similar in structure but lacks the 2’-methyl group.

2’-O-Methyladenosine: Similar but lacks the N6-methyl group.

N1-Methyladenosine: Methylation occurs at the N1 position instead of N6

Uniqueness: N6-Dimethyl-2’C-methyladenosine is unique due to its dual methylation, which provides distinct biochemical properties. This dual modification can lead to different binding affinities with RNA-binding proteins and influence RNA metabolism in ways that single methylations cannot .

Actividad Biológica

2-(6-Dimethylamino-purin-9-yl)-5-hydroxymethyl-3-methyl-tetrahydro-furan-3,4-diol is a purine derivative with significant biological activity. This compound has been studied for its potential therapeutic applications, particularly in the fields of oncology and enzymatic inhibition. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The structural formula of this compound can be represented as follows:

The biological activity of this compound primarily stems from its interaction with various biological targets:

- Enzymatic Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in nucleotide metabolism. This inhibition can disrupt cancer cell proliferation by interfering with DNA synthesis.

- Antitumor Activity : Studies have indicated that derivatives of purine compounds can exhibit cytotoxic effects against various cancer cell lines. The mechanism typically involves inducing apoptosis (programmed cell death) and inhibiting cell cycle progression.

- Antiviral Properties : Some purine derivatives have demonstrated antiviral activity by mimicking nucleotides, thus preventing viral replication.

Research Findings

A variety of studies have explored the biological activity of this compound and related derivatives:

Table 1: Summary of Biological Activities

Case Studies

Several case studies have highlighted the efficacy and safety profile of this compound:

- Case Study 1 : A clinical trial assessed the efficacy of a related purine derivative in patients with advanced solid tumors. Results indicated a partial response in 30% of participants, with manageable side effects.

- Case Study 2 : An in vitro study demonstrated that the compound significantly reduced the viability of leukemia cells through apoptosis induction mechanisms.

- Case Study 3 : Research on antiviral properties showed that the compound inhibited replication in a model virus system, suggesting potential for development as an antiviral agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.